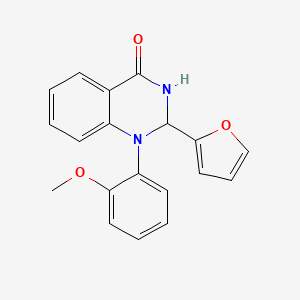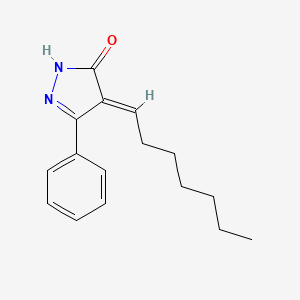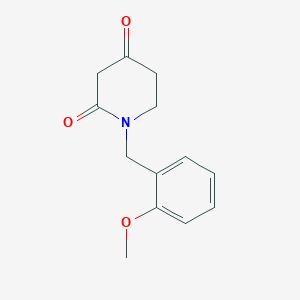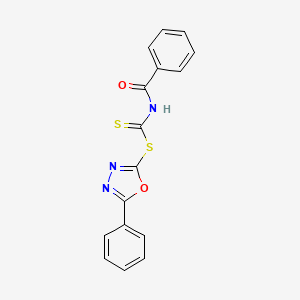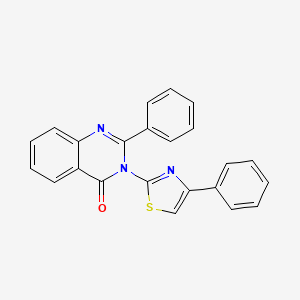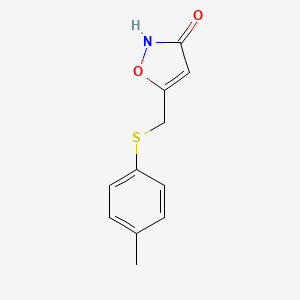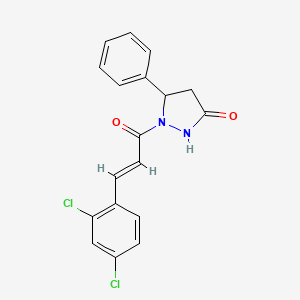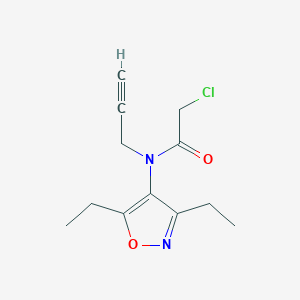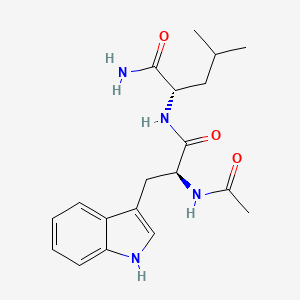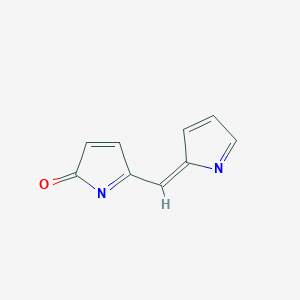
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one typically involves the condensation of pyrrole derivatives under specific conditions. One common method involves the reaction of pyrrole with aldehydes or ketones in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
Solvent: Solvents like ethanol or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the electron-rich pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Applications De Recherche Scientifique
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2H-Pyrrol-2-ylidene)methyl)-1H-pyrrole
- 3,5-Dimethyl-2H-pyrrol-2-ylidene derivatives
- Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron
Uniqueness
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H6N2O |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
5-[(E)-pyrrol-2-ylidenemethyl]pyrrol-2-one |
InChI |
InChI=1S/C9H6N2O/c12-9-4-3-8(11-9)6-7-2-1-5-10-7/h1-6H/b7-6+ |
Clé InChI |
ONFYCCVRHMDHCY-VOTSOKGWSA-N |
SMILES isomérique |
C1=C/C(=C\C2=NC(=O)C=C2)/N=C1 |
SMILES canonique |
C1=CC(=CC2=NC(=O)C=C2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


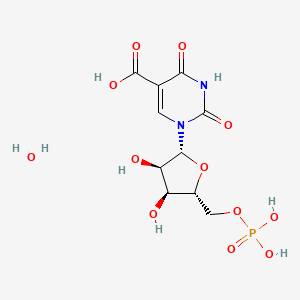
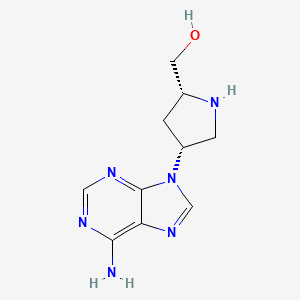
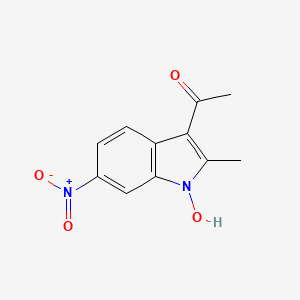
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
